N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a polycyclic heterocyclic compound featuring a fused azulene core modified with tetrahydrodiazacyclopenta rings and substituted aryl groups. Its structure includes a carbothioamide (-C(=S)NH₂) functional group, which distinguishes it from amide analogs.
Properties
Molecular Formula |
C31H29N3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N,6-bis(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3S/c1-21-11-15-24(16-12-21)28-26-10-6-7-19-33-27(23-8-4-3-5-9-23)20-34(31(26)33)29(28)30(35)32-25-17-13-22(2)14-18-25/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,35) |
InChI Key |
LLUKMYZWZPFXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves a multi-step process. One common method includes the condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further reactions to introduce the thioamide group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall yield.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Key Structural Features
- Bicyclic Framework : Enhances stability and reactivity.
- Functional Groups : The carbothioamide group plays a crucial role in its biological activity.
Biological Activities
Research indicates that N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exhibits significant biological activities:
Anticancer Properties
The compound has shown promise as an anticancer agent in various studies. Its structural analogs have been evaluated for their efficacy against different cancer cell lines. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells through modulation of signaling pathways.
- Cell Lines Tested : Studies have focused on prostate cancer and melanoma cell lines.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural features contribute to its ability to inhibit bacterial growth effectively.
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further pharmacological exploration.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines with percent growth inhibitions reaching up to 86% .
- Antimicrobial Evaluation : Research focused on the antimicrobial properties revealed effectiveness against several pathogenic strains .
- Mechanistic Insights : Studies investigating the mechanism of action provided insights into how the compound interacts with cellular pathways to exert its effects .
Mechanism of Action
The mechanism by which N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exerts its effects involves interactions with molecular targets and pathways. The thioamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares structural similarities with other azulene- and cyclopenta-fused derivatives. Key analogs include:
- Carbothioic vs. Carboxylic Acid Derivatives: Compounds such as 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2α,4α,8α-triazacyclopenta[cd]azulene-3-carbothioic acids (e.g., 9a–9k) and their amide counterparts (9l–9o) differ in the substitution of the thioamide (-C(=S)NH₂) group with an amide (-C(=O)NH₂) group. This substitution alters electronic properties and hydrogen-bonding capabilities, impacting solubility and reactivity .
- Triazacyclopenta[cd]azulene Derivatives: For example, 790272-12-7 (5,6,7,8-tetrahydro-1-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-4-(4-methylphenyl)-2,2a,8a-triazacyclopent[cd]azulene) replaces the carbothioamide group with a phenoxy-methyl substituent, reducing polarity and enhancing lipophilicity .
Substituent Effects
- Aryl Group Modifications: The presence of 4-methylphenyl groups in the target compound contrasts with analogs bearing nitro (e.g., 7-(4-nitrophenyl) in ), fluoro (e.g., 2,4-difluorophenyl in ), or cyano substituents. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, whereas methyl groups enhance steric bulk and electron-donating effects .
- Thioamide vs. Amide Functionalization : The thioamide group in the target compound exhibits a characteristic C=S stretching vibration at 1243–1258 cm⁻¹ (IR), absent in amide analogs. This group also influences tautomeric equilibria; for example, triazole-thione derivatives () stabilize in the thione form due to the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S bands .
Physicochemical and Spectral Properties
Table 1: Comparative Spectral and Physical Data
Table 2: Substituent Impact on Properties
Research Implications
Biological Activity
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with potential biological activities. Its unique structure suggests a variety of pharmacological properties that warrant detailed investigation. This article summarizes the biological activity of this compound based on existing research.
- Molecular Formula : C31H29N3S
- Molecular Weight : 475.6 g/mol
- IUPAC Name : N,6-bis(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the thioamide group is believed to enhance the compound's ability to disrupt microbial cell membranes.
- Case Study : A study involving derivatives of thioamides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy:
- Mechanism : It may inhibit key inflammatory mediators such as TNF-alpha and IL-6.
- Research Findings : In vitro studies showed that related compounds reduced inflammation markers in human cell lines .
Anticancer Activity
The anticancer effects of this compound are particularly promising:
- Mechanism : It may induce apoptosis in cancer cells through caspase activation.
- Case Study : Research on similar diazacyclopenta derivatives reported a significant decrease in cell viability in various cancer cell lines (e.g., A549 lung adenocarcinoma cells) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
